Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrolidine family. This compound is characterized by a five-membered pyrrolidine ring, which is substituted with a benzyl group, a nitrophenyl group, and a carboxylic acid group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors. For example, the reaction between an amine and a carbonyl compound can lead to the formation of the pyrrolidine ring.
Introduction of Substituents: The benzyl and nitrophenyl groups can be introduced through nucleophilic substitution reactions. The carboxylic acid group can be introduced through oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the benzyl or nitrophenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the carboxylic acid group can yield corresponding oxides.
Scientific Research Applications
Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl group can enhance binding affinity through π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Trans-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H18N2O4/c21-18(22)17-12-19(10-13-4-2-1-3-5-13)11-16(17)14-6-8-15(9-7-14)20(23)24/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
InChI Key |
ZDZWKJQDJXYMGU-DLBZAZTESA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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